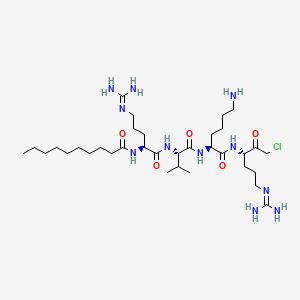

Decanoyl-arg-val-lys-arg-chloromethylketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé a montré une activité antivirale significative contre divers virus, notamment le virus Zika et le virus de l'encéphalite japonaise . Il est largement utilisé dans la recherche scientifique pour sa capacité à inhiber l'activité de la furine et d'autres convertisseurs de proprotéines apparentés .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone implique les étapes suivantes :

Décanoylation : L'introduction d'un groupe décanoyle sur le résidu arginine.

Synthèse peptidique : L'addition séquentielle d'acides aminés (arginine, valine, arginine et lysine) pour former la chaîne peptidique.

Modification de la chlorométhylcétone :

Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle du DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse peptidique à grande échelle : Des synthétiseurs peptidiques automatisés sont utilisés pour produire la chaîne peptidique en grande quantité.

Purification : Le produit brut est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir le composé souhaité avec une grande pureté.

Contrôle qualité : Le produit final subit des tests rigoureux de contrôle qualité pour garantir sa pureté et son efficacité

Analyse Des Réactions Chimiques

Types de réactions

Le DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone subit principalement des réactions de substitution en raison de la présence du groupe chlorométhylcétone. Ce groupe peut réagir avec des nucléophiles, conduisant à la formation de divers dérivés .

Réactifs et conditions communs

Nucléophiles : Les nucléophiles courants utilisés dans les réactions avec le DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone comprennent les amines, les thiols et les alcools.

Conditions de réaction : Ces réactions sont généralement effectuées dans des solvants organiques tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile, dans des conditions douces pour empêcher la dégradation de la chaîne peptidique.

Produits majeurs

Les produits majeurs formés à partir de ces réactions sont des dérivés du DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone, où le groupe chlorométhylcétone est remplacé par le nucléophile .

Applications de la recherche scientifique

Le DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone a une large gamme d'applications dans la recherche scientifique :

Biologie cellulaire : Le composé est utilisé pour étudier le rôle de la furine dans le traitement de diverses proprotéines au sein des cellules.

Développement de médicaments : Le DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone sert de composé principal pour le développement de nouveaux médicaments antiviraux ciblant la furine et les convertisseurs de proprotéines apparentés.

Recherche sur le cancer : Il est utilisé pour étudier le rôle de la furine dans la maturation des facteurs de croissance et d'autres protéines impliquées dans la progression du cancer.

Mécanisme d'action

Le DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone exerce ses effets en se liant de manière irréversible au site actif de la furine, inhibant ainsi son activité protéolytique. La furine est responsable du clivage de diverses proprotéines en leurs formes actives. En inhibant la furine, le DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone empêche la maturation de ces proprotéines, bloquant ainsi les processus biologiques qui en dépendent .

Applications De Recherche Scientifique

Antiviral Properties

Dec-RVKR-cmk has garnered attention for its antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV). The mechanism involves the inhibition of furin-mediated cleavage of viral glycoproteins, which is crucial for the maturation and infectivity of these viruses.

Cytotoxicity Studies

The cytotoxic effects of dec-RVKR-cmk have been assessed to ensure its safety for potential therapeutic use. In vitro studies using Vero cells indicated that concentrations up to 100 µM did not exhibit cytotoxic effects, while higher concentrations (500 µM and above) were toxic. The 50% cytotoxic concentration (CC50) was determined to be approximately 712.9 µM .

Comparative Efficacy Against Other Viruses

Dec-RVKR-cmk has shown efficacy not only against flaviviruses but also against other viral pathogens, including:

- Human Immunodeficiency Virus (HIV)

- Chikungunya Virus

- Hepatitis B Virus

- Influenza A Virus

- Ebola Virus

Studies have indicated that dec-RVKR-cmk is more effective than other inhibitors like D6R in reducing hepatitis B virus replication due to its irreversible binding capacity .

Structural Modifications and Enhanced Potency

Research has led to the development of modified versions of dec-RVKR-cmk with enhanced potency. For instance, structural alterations such as replacing the P1-arginine group have resulted in new compounds that exhibit improved inhibition of viral glycoprotein cleavage .

Clinical Implications

The potential clinical applications of dec-RVKR-cmk are significant given the urgent need for antiviral therapies. Its ability to inhibit multiple proprotein convertases positions it as a versatile candidate for treating various viral infections.

Case Studies

Several studies have documented the effectiveness of dec-RVKR-cmk:

| Study | Virus Targeted | Findings |

|---|---|---|

| Becker et al. | Flavivirus | Demonstrated significant reduction in prM cleavage and viral infectivity |

| Smith et al. | Hepatitis B Virus | Showed enhanced potency compared to traditional inhibitors |

| Steinmetzer et al. | Influenza A Virus | Reported effective inhibition of hemagglutinin cleavage |

Mécanisme D'action

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone exerts its effects by irreversibly binding to the active site of furin, thereby inhibiting its proteolytic activity. Furin is responsible for the cleavage of various proproteins into their active forms. By inhibiting furin, Decanoyl-Arg-Val-Arg-Lys-chloromethylketone prevents the maturation of these proproteins, thereby blocking the biological processes that depend on them .

Comparaison Avec Des Composés Similaires

Composés similaires

DécanoYl-Arg-Val-Lys-Arg-chlorométhylcétone : Un composé similaire avec une séquence d'acides aminés légèrement différente.

α1-antitrypsine Portland : Un autre inhibiteur de la furine utilisé dans la recherche sur le VIH.

Peptides à base de d-Arg : Des peptides qui inhibent la furine et d'autres convertisseurs de proprotéines.

Unicité

Le DécanoYl-Arg-Val-Arg-Lys-chlorométhylcétone est unique en raison de sa haute spécificité et de son inhibition irréversible de la furine. Cela en fait un outil précieux dans la recherche axée sur les processus médiés par la furine et le développement de thérapies antivirales .

Activité Biologique

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic peptide and a potent inhibitor of furin, a proprotein convertase involved in the activation of various viral proteins. This compound has garnered attention for its antiviral properties, particularly against flaviviruses and coronaviruses.

Furin plays a crucial role in the cleavage of viral proteins, which is essential for the infectivity of several viruses, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), and SARS-CoV-2. By inhibiting furin, dec-RVKR-cmk prevents the maturation of these viruses, thereby reducing their ability to infect host cells. The compound irreversibly binds to furin, blocking its enzymatic activity, which is vital for the cleavage of precursor proteins into their active forms .

In Vitro Studies

Research has demonstrated that dec-RVKR-cmk exhibits significant antiviral activity against various flaviviruses. For instance:

- Zika Virus (ZIKV) : The inhibitory concentration 50 (IC50) was determined to be approximately 5 µM, indicating effective suppression of viral replication at low concentrations .

- Japanese Encephalitis Virus (JEV) : Similar efficacy was observed with an IC50 around 10 µM .

The cytotoxic concentration 50 (CC50) for dec-RVKR-cmk was found to be 712.9 µM in Vero cells, suggesting a favorable therapeutic window for its application in antiviral therapies .

Comparative Analysis

A comparative study between dec-RVKR-cmk and other furin inhibitors, such as hexa-D-arginine (D6R), revealed that dec-RVKR-cmk was more effective in reducing hepatitis B virus (HBV) replication by inhibiting furin-mediated processing of the hepatitis B e antigen precursor . This highlights its potential as a superior candidate for therapeutic applications.

Case Study 1: Flavivirus Inhibition

A study focused on the efficacy of dec-RVKR-cmk against ZIKV and JEV demonstrated that treatment with varying concentrations (1, 10, 50, and 100 µM) led to a significant reduction in viral plaque formation. The results indicated that even at lower concentrations, dec-RVKR-cmk effectively inhibited viral replication without causing cytotoxic effects in cultured cells .

Case Study 2: SARS-CoV-2

In another investigation, dec-RVKR-cmk was shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin at the S1/S2 cleavage site. This inhibition translates into reduced viral entry into host cells, demonstrating its potential utility in treating COVID-19 .

Research Findings Summary

| Study | Virus | IC50 (µM) | CC50 (µM) | Effectiveness |

|---|---|---|---|---|

| Study 1 | ZIKV | 5 | 712.9 | High |

| Study 2 | JEV | 10 | 712.9 | High |

| Study 3 | SARS-CoV-2 | Not specified | Not specified | Prevents cleavage |

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTTGFHCHQHS-VZTVMPNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.